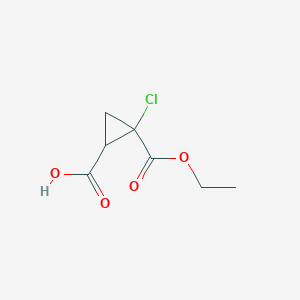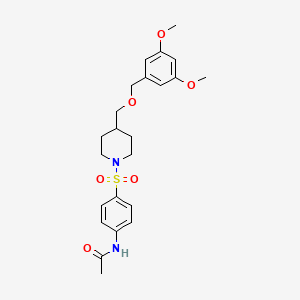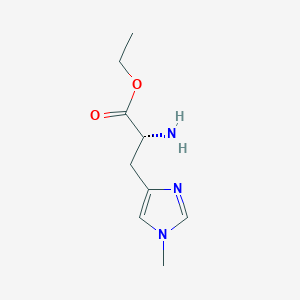
2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C7H9ClO4 . It has a molecular weight of 192.6 .
Molecular Structure Analysis
The InChI code for “2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid” is 1S/C7H9ClO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) .Aplicaciones Científicas De Investigación
Ethylene Precursor in Plant Biology
1-Aminocyclopropane-1-carboxylic acid (ACC) serves as the biochemical precursor to ethylene, a critical plant hormone. Ethylene influences various aspects of plant biology, including growth, development, and stress responses. ACC itself has roles beyond ethylene synthesis, such as in plant growth promotion and stress mitigation through microbial metabolism and signaling independent of ethylene (B. V. D. Poel & D. Straeten, 2014).
Sorption of Herbicides
Research on sorption of herbicides , such as 2,4-D, highlights the significance of understanding the environmental fate of chemical compounds. Soil organic matter and iron oxides have been identified as crucial sorbents, affecting the persistence and mobility of these chemicals in the environment (D. Werner, J. Garratt, & G. Pigott, 2012).
Biotechnological Routes from Biomass
The conversion of biomass into valuable chemicals offers a sustainable alternative to petroleum-based processes. Lactic acid, for instance, can be produced from biomass and serves as a precursor to various chemicals and bioplastics, demonstrating the potential for similar conversions involving 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid (Chao Gao, Cuiqing Ma, & P. Xu, 2011).
Environmental and Health Impacts of Chemicals
The environmental and health impacts of chemical compounds, including their toxicological profiles and biodegradation, are critical areas of research. Studies on compounds like ethyl tert-butyl ether (ETBE) and 2,4-D herbicides shed light on the fate, toxicity, and potential remediation strategies for chemical pollutants, which could be relevant for assessing and mitigating the impacts of 2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid (S. Thornton et al., 2020).
Propiedades
IUPAC Name |
2-chloro-2-ethoxycarbonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMKAMNKYMSYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-ethoxycarbonyl-1-cyclopropanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)

![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)